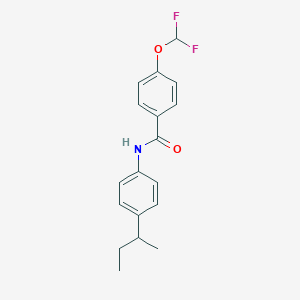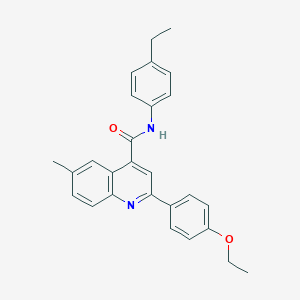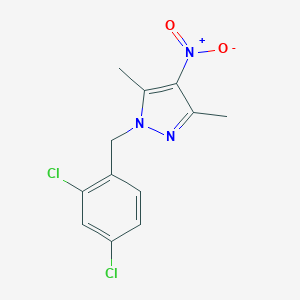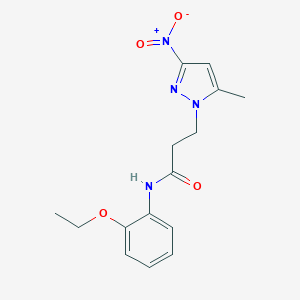![molecular formula C29H30N4O B456342 5-METHYL-1,3-DIPHENYL-N-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B456342.png)
5-METHYL-1,3-DIPHENYL-N-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-1,3-DIPHENYL-N-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE: is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and as building blocks for more complex heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-1,3-DIPHENYL-N-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final functionalization. Techniques such as column chromatography, recrystallization, and distillation are commonly employed to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems, which are of interest in the development of new materials and catalysts .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development .
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-METHYL-1,3-DIPHENYL-N-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
- 5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
- N-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Comparison: Compared to similar compounds, 5-METHYL-1,3-DIPHENYL-N-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the piperidinomethyl group enhances its solubility and bioavailability, making it a more effective candidate for certain applications .
Properties
Molecular Formula |
C29H30N4O |
|---|---|
Molecular Weight |
450.6g/mol |
IUPAC Name |
5-methyl-1,3-diphenyl-N-[4-(piperidin-1-ylmethyl)phenyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C29H30N4O/c1-22-27(28(24-11-5-2-6-12-24)31-33(22)26-13-7-3-8-14-26)29(34)30-25-17-15-23(16-18-25)21-32-19-9-4-10-20-32/h2-3,5-8,11-18H,4,9-10,19-21H2,1H3,(H,30,34) |
InChI Key |
PJFIJMVFVUTOTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CN5CCCCC5 |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CN5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B456261.png)
![ethyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B456262.png)
![4-ethyl-5-[2-(4-isopropoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456266.png)
![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B456267.png)
![2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B456269.png)

![1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B456272.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B456274.png)


![Ethyl 6-tert-butyl-2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-1-benzothiophene-3-carboxylate](/img/structure/B456278.png)


![5-[2-(4-methylphenyl)quinolin-4-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B456282.png)
